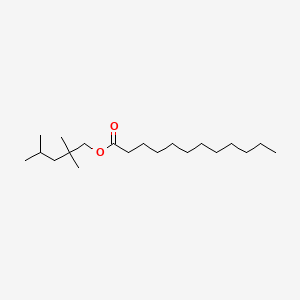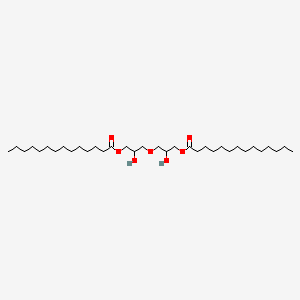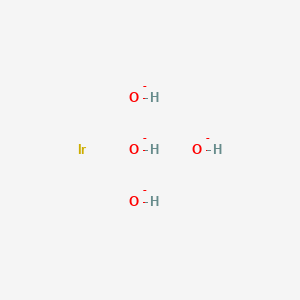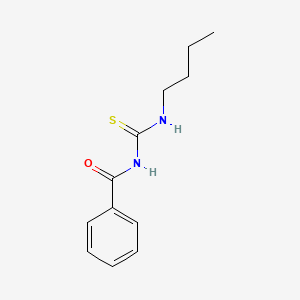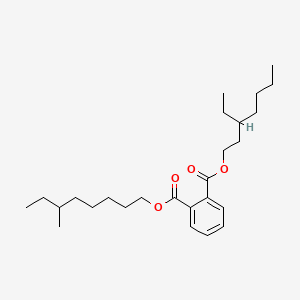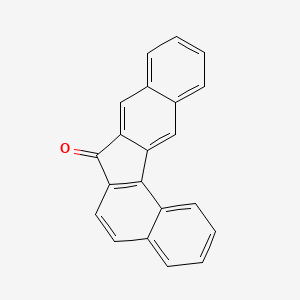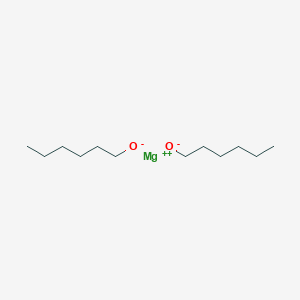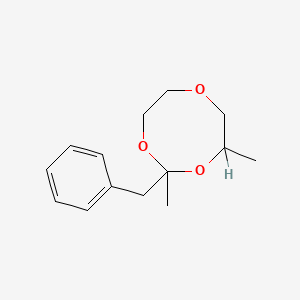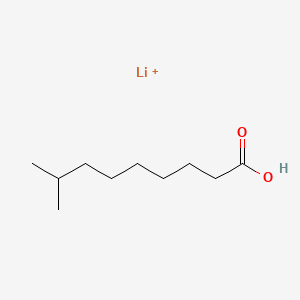
2,2-Diethoxyethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethoxyethylammonium chloride is a chemical compound with the molecular formula C6H16ClNO2. It is an ammonium salt that is often used in various chemical reactions and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Diethoxyethylammonium chloride can be synthesized through the reaction of 2,2-diethoxyethanol with ammonium chloride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethoxyethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Precipitation Reactions: When mixed with certain reagents, it can form precipitates, which are useful in isolating specific compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silver nitrate, sodium hydroxide, and other strong bases or acids. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with silver nitrate can produce silver chloride as a precipitate .
Applications De Recherche Scientifique
2,2-Diethoxyethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has applications in the study of cell membranes and ion channels due to its ionic nature.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism by which 2,2-diethoxyethylammonium chloride exerts its effects involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. It also interacts with various molecular targets, including enzymes and ion channels, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diethoxyethyl(methyl)ammonium chloride: Similar in structure but with a methyl group instead of a hydrogen atom.
Didecyldimethylammonium chloride: A disinfectant with similar ammonium ion properties but with longer alkyl chains
Uniqueness
2,2-Diethoxyethylammonium chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its diethoxyethyl group provides distinct reactivity compared to other ammonium salts, making it valuable in both research and industrial contexts .
Propriétés
Numéro CAS |
42025-68-3 |
|---|---|
Formule moléculaire |
C6H15ClNO2- |
Poids moléculaire |
168.64 g/mol |
Nom IUPAC |
2,2-diethoxyethanamine;chloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-3-8-6(5-7)9-4-2;/h6H,3-5,7H2,1-2H3;1H/p-1 |
Clé InChI |
ZVBTUWNZDSXGPB-UHFFFAOYSA-M |
SMILES canonique |
CCOC(CN)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


